Sesartemin-(+)

Description

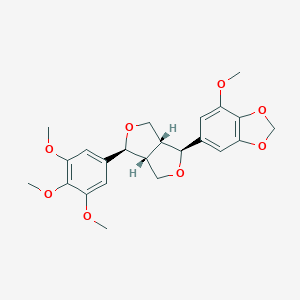

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-6-[6-(3,4,5-trimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-1,3-benzodioxole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26O8/c1-24-16-5-12(6-17(25-2)22(16)27-4)20-14-9-29-21(15(14)10-28-20)13-7-18(26-3)23-19(8-13)30-11-31-23/h5-8,14-15,20-21H,9-11H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHWUVPPRBIJJKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C1OCO2)C3C4COC(C4CO3)C5=CC(=C(C(=C5)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Sesartemin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038931 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

77394-27-5 | |

| Record name | Sesartemin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038931 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

115 - 116 °C | |

| Record name | Sesartemin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038931 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Natural Occurrence and Distribution of Sesartemin

Ecological and Biosystematic Contexts of Sesartemin Production

Sesartemin belongs to the class of furanoid lignans (B1203133), which are organic compounds characterized by a structure containing a tetrahydrofuran (B95107), furan (B31954), or furofuran ring system, resulting from the joining of two phenylpropanoid units. This classification places Sesartemin within a significant group of natural products derived from the plant's primary metabolic pathways involving phenylpropanoids.

The biosynthesis of lignans like Sesartemin is an integral part of plant secondary metabolism. These phytochemicals are often produced by plants as a defense response, contributing to their survival in various ecological niches. The widespread distribution of Sesartemin across different plant genera, particularly within the Asteraceae and Piperaceae families, highlights the evolutionary conservation of the biosynthetic pathways responsible for lignan (B3055560) production.

Biosynthesis and Metabolic Pathways of Sesartemin

Delineation of the Phenylpropanoid Pathway in Lignan (B3055560) Formation

The phenylpropanoid pathway serves as a rich source of metabolites in plants, providing essential precursors for the biosynthesis of lignans (B1203133) and lignin (B12514952) . This pathway initiates with the aromatic amino acid L-phenylalanine . Phenylalanine ammonia (B1221849) lyase (PAL) catalyzes the deamination of L-phenylalanine to cinnamic acid . Subsequently, cinnamate (B1238496) 4-hydroxylase (C4H) hydroxylates cinnamic acid to yield p-coumaric acid . The p-coumaric acid is then activated by ligation with coenzyme A, forming coumaroyl-CoA . Through a series of further modifications, including hydroxylation, methylation, and reduction of the carboxyl group to an alcohol, the pathway leads to the production of hydroxycinnamyl alcohols, also known as monolignols, such as p-coumaryl alcohol, coniferyl alcohol, and sinapyl alcohol . These monolignols are crucial building blocks for both lignans and lignin . Lignans, including Sesartemin, are distinguished as dimers formed from two phenylpropanoid units .

Enzymatic Steps and Stereochemical Control in Furofuran Lignan Biosynthesis

The biosynthesis of furofuran lignans, to which Sesartemin belongs, typically involves the dimerization of two coniferyl alcohol units . This initial dimerization is an enantioselective radical coupling reaction, a process precisely controlled by dirigent proteins (DIR) . This reaction gives rise to pinoresinol (B1678388), a common furofuran lignan .

The general lignan biosynthetic pathway involves sequential enzymatic transformations that can generate various lignan scaffolds: furofuran, furan (B31954), dibenzylbutane, and dibenzyllactone . For instance, pinoresinol can undergo consecutive reduction catalyzed by pinoresinol/lariciresinol (B1674508) reductase (PLR) to form lariciresinol (a furan-type lignan) and then secoisolariciresinol (B192356) (a dibenzylbutane-type lignan) . Further, secoisolariciresinol can be oxidized by secoisolariciresinol dehydrogenase (SDH) to produce matairesinol (B191791) (a dibenzylbutyrolactone-type lignan) .

A notable aspect of lignan biosynthesis is the strict stereochemical control exerted during enzymatic reactions . The process can yield either a single enantiomer or a mixture where one enantiomer is in excess, indicating precise enantioselective regulation . The enantiomeric composition of lignans can vary significantly across different plant species, highlighting the diversity in stereochemical mechanisms involved in their biosynthesis .

Molecular Insights into Sesartemin Precursor Conversion

Sesartemin is classified as a furofuran lignan, originating from the joining of two phenylpropanoid units . While the general enzymatic pathway for furofuran lignans like pinoresinol is well-characterized, specific molecular insights into the direct conversion of precursors to Sesartemin are less extensively detailed in the provided literature. However, the biosynthesis of other furofuran lignans, such as sesamin, from pinoresinol, mediated by enzymes like the cytochrome P450 enzyme CYP81Q1, suggests similar enzymatic transformations may be involved in the final steps of Sesartemin formation .

Biological Roles of Sesartemin as a Lignan from the Phenylpropanoid Pathway

Sesartemin is a lignan, a class of secondary metabolites synthesized through the phenylpropanoid pathway in plants . This pathway is crucial for producing a wide range of compounds, including lignans and the precursors for lignin . While both lignans and lignin originate from the phenylpropanoid pathway, they represent distinct end products; lignans are typically dimers of phenylpropanoid units, whereas lignin is a complex, highly branched phenolic polymer formed from the radical coupling of monolignols . One reported biological role of Sesartemin is its ability to inhibit monooxygenase activity in the gut of certain insects, such as the European corn borer (Ostrinia nubilalis) .

Molecular Mechanisms of Action of Sesartemin

Elucidation of Enzyme Interactions and Modulations

The molecular mechanisms of Sesartemin involve interactions with various enzymatic systems, although detailed findings are more thoroughly documented for some enzymes than others.

Cholinesterase Enzyme Inhibition (Acetylcholinesterase, Butyrylcholinesterase)

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are crucial enzymes found in the human brain, responsible for the hydrolysis of the neurotransmitter acetylcholine, which is vital for cognitive function and memory. Inhibition of these cholinesterase enzymes represents a significant therapeutic strategy, particularly in the context of neurodegenerative diseases such as Alzheimer's. While these enzymes are well-established targets for various compounds, direct research findings specifically detailing the inhibitory effects of Sesartemin on either Acetylcholinesterase or Butyrylcholinesterase were not identified in the reviewed scientific literature.

Anti-inflammatory Enzyme Pathway Inhibition (Cyclooxygenase-2, Lipoxygenase)

Cyclooxygenase-2 (COX-2) and Lipoxygenase (LOX) are enzymes that play pivotal roles in inflammatory cascades. COX-2, for instance, is a primary target for nonsteroidal anti-inflammatory drugs (NSAIDs) that aim to reduce inflammation and pain by inhibiting the conversion of arachidonic acid into prostaglandin (B15479496) precursors. Despite the critical involvement of these enzymatic pathways in inflammatory responses, direct research findings explicitly detailing the inhibition of Cyclooxygenase-2 or Lipoxygenase enzymes by Sesartemin were not found in the current literature review.

Glycosidase Enzyme Inhibition (α-Glucosidase)

Alpha-glucosidase (α-Glucosidase) is an enzyme located in the brush border of the small intestine, and its inhibition is a recognized strategy for managing type 2 diabetes by slowing the digestion of carbohydrates and subsequently reducing postprandial glucose excursions. While α-glucosidase inhibitors are a known class of antidiabetic agents, direct research findings specifically detailing the inhibition of α-Glucosidase by Sesartemin were not identified in the reviewed literature.

Tyrosinase Inhibition

Tyrosinase is a copper-containing metalloenzyme that serves as the rate-limiting enzyme in the biosynthesis of melanin, catalyzing the hydroxylation of L-tyrosine to 3,4-dihydroxyphenylalanine (L-DOPA) and its subsequent oxidation to dopaquinone. Inhibitors of tyrosinase are of interest for their applications in treating hyperpigmentation disorders and skin melanoma. However, direct research findings specifically detailing the inhibition of tyrosinase by Sesartemin were not found in the current literature review.

Dihydrofolate Reductase (PfDHFR) Interactions

Sesartemin has demonstrated promising interactions with Plasmodium falciparum Dihydrofolate Reductase (PfDHFR), an enzyme essential for the survival and proliferation of the malaria parasite. Computational studies, including virtual screening of phytochemicals, have identified Sesartemin as a potential lead compound for the development of novel antifolate drugs against malaria.

Research findings indicate that Sesartemin exhibits a notable binding affinity for PfDHFR. Molecular docking simulations have shown that Sesartemin binds to PfDHFR with an affinity of -8.9 kcal/mol, exceeding a stringent threshold of -8.0 kcal/mol for potential drug leads. This interaction involves hydrophobic associations with key amino acid residues within the enzyme's active site, including Phenylalanine 58 (Phe58). Additionally, Leucine 46 (Leu46) has been identified as a novel critical residue in the catalytic activity of PfDHFR, and Sesartemin interacts with this residue, further highlighting its potential as an antifolate agent.

Table 1: Sesartemin's Binding Affinity with Plasmodium falciparum Dihydrofolate Reductase (PfDHFR)

| Compound | Target Enzyme | Binding Affinity (kcal/mol) | Interacting Residues (Key) |

| Sesartemin | PfDHFR | -8.9 | Phe58, Leu46 |

Cytochrome P450-linked Oxygenase Inhibition

Cytochrome P450 (CYP) enzymes represent a large superfamily of mono-oxygenases that are integral to the metabolism of a broad spectrum of endogenous and exogenous compounds, including pharmaceuticals. These enzymes are critical in drug metabolism and biotransformation processes, making them significant targets in pharmacology. However, direct research findings specifically detailing the inhibition of Cytochrome P450-linked oxygenases by Sesartemin were not identified in the reviewed literature.

Receptor Binding and Signaling Pathway Modulation

The interaction of Sesartemin with specific cellular receptors and its subsequent modulation of signaling pathways are key areas of investigation to elucidate its precise biological effects.

Computational studies have explored the potential of various furofuran lignans (B1203133), including Sesartemin, to interact with the estrogen receptor-α (ER-α). An in silico investigation of five such lignans indicated that these compounds possess promising pharmacokinetic activities and were examined for their bioactivity, specifically their binding to ER-α . While this study included Sesartemin, it notably highlighted another furofuran lignan (B3055560), epiexcelsin, as exhibiting strong binding affinity to estrogen receptor-α, with a predicted binding energy of -8.13 kcal mol-1 and an inhibitory activity (IC50) of 1.1 µM . The study's findings suggest that furofuran lignans from natural sources represent a promising avenue for the development of effective therapeutic agents . The binding mechanisms of ligands to ER-α often involve specific hydrogen bonds and hydrophobic interactions within the ligand binding pocket, with increased electrophilicity and hydrophobicity generally correlating with higher binding affinity .

Biological Activities of Sesartemin in Preclinical Models

In Vivo Preclinical Behavioral Studies

Evaluation of Effects on Spontaneous Locomotor Activity in Animal Models

Studies have indicated that Sesartemin exhibits a notable effect on spontaneous locomotor activity in mice. A non-alkaloidal extract from the bark of Virola elongata, which contains Sesartemin as one of its major constituents, was observed to produce a marked reduction in spontaneous locomotor activity when administered to mice. This reduction in activity suggests a central nervous system depressant property.

While the research confirms a reduction in spontaneous locomotor activity, specific quantitative data, such as the exact percentage of reduction or dose-response relationships for Sesartemin alone, are not detailed in the available information.

Table 1: Reported Effect of Sesartemin on Spontaneous Locomotor Activity in Mice

| Compound/Extract | Effect on Spontaneous Locomotor Activity | Animal Model |

| Sesartemin (as part of Virola elongata non-alkaloidal extract) | Marked reduction | Mice |

Assessment of Influence on Isolation-Induced Aggression

In addition to its effects on locomotor activity, Sesartemin has also been assessed for its influence on isolation-induced aggression in preclinical models. The same bis-tetrahydrofuran lignans (B1203133), including Sesartemin, which were found to reduce spontaneous locomotor activity, were also observed to reduce aggression induced by isolation when administered to mice.

Similar to the locomotor activity findings, the available research indicates a reduction in isolation-induced aggression but does not provide specific numerical data, such as the magnitude of aggression reduction or the experimental conditions (e.g., duration of isolation, specific aggression metrics).

Table 2: Reported Effect of Sesartemin on Isolation-Induced Aggression in Mice

| Compound/Extract | Effect on Isolation-Induced Aggression | Animal Model |

| Sesartemin (as part of Virola elongata non-alkaloidal extract) | Reduction | Mice |

Structure Activity Relationship Sar and Synthetic Derivatization of Sesartemin

Computational Approaches to SAR

Computational methods play a significant role in understanding the SAR of compounds like Sesartemin by providing insights into their molecular properties and interactions with biological targets.

In Silico Prediction of Pharmacological Activities

In silico prediction tools are widely used to estimate the biological activity profiles of virtual molecules before their chemical synthesis and biological testing . For Sesartemin and other furofuran lignans (B1203133) (epiexcelsin, sesamin, syringaresinol, and yangambin) isolated from Beilschmiedia pulverulenta, in silico studies have been conducted to predict their pharmacological activities . These studies utilize platforms such as PASS (Prediction of Activity Spectra for Substances) online tool to generate probability scores (Pa and Pi) indicating the likelihood of a compound exhibiting certain pharmacological activities .

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that predicts the biological activity of compounds based on their chemical structure . This approach facilitates the design of novel drug candidates with optimized potency and selectivity by correlating molecular descriptors with biological activity . Sesartemin has been included in QSAR studies, particularly in the context of identifying potential antifolate agents. For instance, in a study investigating phytochemicals against Plasmodium falciparum dihydrofolate reductase (PfDHFR), QSAR modeling was employed alongside molecular docking to identify Sesartemin as a potential lead .

Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein's active site, thereby estimating the binding affinity and understanding the molecular interactions . Molecular dynamics (MD) simulations further analyze the stability of these ligand-protein complexes over time, providing insights into their dynamic behavior and binding free energy .

In studies focusing on antimalarial agents, Sesartemin has been subjected to molecular docking and MD simulations. It was identified as a potential inhibitor of PfDHFR, a critical enzyme in the folate metabolic pathway of Plasmodium falciparum . Sesartemin, along with dimethylmatairesinol, flavodic acid, and sakuranetin, showed high binding affinities to PfDHFR, interacting hydrophobically with critical residues like Phe58 and a newly identified Leu46 . A 100 ns molecular dynamics simulation and Molecular Mechanics-Poisson Boltzmann Surface Area (MM-PBSA) calculations were utilized to verify the stability and binding free energy of these potential leads .

The binding affinities of Sesartemin and other potential leads against PfDHFR are summarized in the table below:

| Compound | Binding Affinity (kcal/mol) |

| Dimethylmatairesinol | -8.4 |

| Flavodic acid | -8.9 |

| Sakuranetin | -8.6 |

| Sesartemin | -8.9 |

Chemical Space Analysis for Activity Landscapes

Chemical space analysis involves the systematic exploration of the vast theoretical collection of all possible chemical compounds . When combined with activity data, this analysis gives rise to "activity landscapes," which provide a visual and quantitative understanding of the structure-activity relationships, including the identification of activity cliffs (structurally similar compounds with large differences in activity) . While general principles of chemical space analysis and activity landscapes are well-established for understanding SAR , specific detailed research findings on Sesartemin's chemical space analysis or its activity landscapes were not explicitly found in the provided search results. However, such analyses are integral to a comprehensive understanding of a compound's SAR and its potential for derivatization.

Rational Design and Synthesis of Sesartemin Analogues

Rational drug design focuses on generating novel, small, drug-like molecules with improved biological activity and pharmacokinetic properties . This often involves designing and synthesizing analogues of a lead compound based on insights gained from SAR studies.

Synthetic Methodologies for Sesartemin Backbone and Stereoisomers

Sesartemin is classified as a lignan (B3055560), characterized by its furofuran backbone . While the principles of synthesizing lignans and their stereoisomers are well-documented in organic chemistry, specific detailed research findings on the synthetic methodologies for the Sesartemin backbone or its direct stereoisomers were not explicitly available in the provided search results. Research often focuses on the synthesis of various lignan derivatives or related natural products , but direct synthetic routes for Sesartemin itself or its specific analogues are not detailed. The complexity of natural product synthesis, especially for compounds with multiple stereocenters like Sesartemin, typically involves multi-step synthetic strategies to control stereochemistry.

Synthesis of Aza-Lignan Derivatives for Enhanced Activity

While lignans like Sesartemin are known for their diverse biological activities, specific detailed research on the synthetic derivatization of Sesartemin into aza-lignan analogues for enhanced activity is not extensively documented in publicly available scientific literature. The synthesis of aza-analogues often involves replacing carbon atoms within the core lignan scaffold with nitrogen atoms, which can significantly alter the compound's physicochemical properties and its interactions with biological targets.

For related lignans, such as sesamin, studies have explored the synthesis and bioactivity of N-aryl-azasesamins. These aza-derivatives have shown enhanced biological activities, including improved anticancer properties, compared to their tetrahydrofuran (B95107) counterparts. This suggests that similar derivatization strategies could potentially be applied to Sesartemin, though specific research detailing such synthetic pathways and the resulting enhanced activities for Sesartemin itself is limited.

Impact of Specific Substituent Modifications on Biological Activity

The biological activity of lignans, including Sesartemin, is inherently linked to their precise chemical structure and the presence and position of various substituents. Subtle changes, such as stereochemical variations or the introduction of different functional groups, can significantly impact their pharmacological profiles.

For Sesartemin, studies have evaluated the biological activities of the natural compound and its naturally occurring epimers. For instance, Sesartemin (identified as compound 2) isolated from Beilschmiedia pulverulenta has demonstrated anticholinesterase and anti-inflammatory activities. In anticholinesterase assays, Sesartemin exhibited inhibitory activity against Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) with IC₅₀ values of 168.8 µM and 504.2 µM, respectively. In anti-inflammatory assays, it showed inhibition against Cyclooxygenase-2 (COX-2) and Lipoxygenase (LOX) with IC₅₀ values of 21.0 µM and 59.4 µM, respectively .

Another naturally occurring analogue, 7'-epi-Sesartemin (compound 2), isolated from Piper fimbriulatum, has also been investigated for its biological activities. This epimer, which represents a stereochemical modification of Sesartemin, showed larvicidal activity against Aedes aegypti with an LC₁₀₀ of 17.6 µg/ml. Furthermore, it displayed weak antiplasmodial activity against Plasmodium falciparum (IC₅₀ 7.0 µg/ml) and antitrypanosomal activity against Trypanosoma cruzi (IC₅₀ 39.0 µg/ml) . These findings illustrate that even minor structural variations, such as epimerization, can influence the spectrum and potency of biological effects within the lignan class.

While these studies provide insights into the activities of Sesartemin and its natural epimers, detailed research specifically on the impact of synthetic substituent modifications on Sesartemin's biological activity, with comprehensive data tables comparing various synthetic derivatives, is not widely available. The general principles of SAR, where the introduction of different substituents (e.g., halogens, methoxy (B1213986) groups, or other functional groups) can modulate properties like lipophilicity, electronic distribution, and hydrogen bonding capabilities, are broadly applicable to lignans. However, specific data for synthetically modified Sesartemin derivatives remains an area for further exploration.

Table 1: Biological Activities of Sesartemin and 7'-epi-Sesartemin

| Compound | Target/Activity | IC₅₀ (µM) | LC₁₀₀ (µg/ml) | IC₅₀ (µg/ml) |

| Sesartemin | Acetylcholinesterase (AChE) | 168.8 | - | - |

| Sesartemin | Butyrylcholinesterase (BChE) | 504.2 | - | - |

| Sesartemin | Cyclooxygenase-2 (COX-2) | 21.0 | - | - |

| Sesartemin | Lipoxygenase (LOX) | 59.4 | - | - |

| 7'-epi-Sesartemin | Aedes aegypti (Larvicidal) | - | 17.6 | - |

| 7'-epi-Sesartemin | Plasmodium falciparum (Antiplasmodial) | - | - | 7.0 |

| 7'-epi-Sesartemin | Trypanosoma cruzi (Antitrypanosomal) | - | - | 39.0 |

Advanced Analytical and Methodological Research for Sesartemin Studies

Spectroscopic Techniques for Structural Elucidation and Characterization

Spectroscopic methods are indispensable for determining the precise molecular structure and identifying functional groups present in Sesartemin.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the comprehensive characterization of molecular structures, providing crucial evidence for compound identity, especially for regulatory purposes. For Sesartemin, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are essential for achieving complete confidence in its chemical structure.

Researchers have utilized a combination of 1D and 2D NMR techniques to assign the structure of Sesartemin and its various isomers, such as (+)-diasesartemin, (+)-episesartemin A, and (+)-episesartemin B, particularly when isolated from sources like Macropiper excelsum and Artemisia absinthium. Typical 1D NMR experiments include ¹H NMR and ¹³C NMR, which provide information on the qualitative and quantitative composition of the compound and are fundamental for determining the molecular formula. Two-dimensional NMR experiments, such as ¹H-¹H Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY), are employed to establish connectivity between atoms and determine relative stereochemistry. For instance, ¹H NMR, including lanthanide-induced shifts, has been specifically used to characterize Sesartemin and its stereoisomers.

The application of NMR spectroscopy for Sesartemin studies involves:

| NMR Technique | Information Provided | Application in Sesartemin Studies |

| 1D NMR | Chemical shifts, multiplicity, coupling constants, integration (e.g., ¹H NMR, ¹³C NMR) | Initial structural insights, proton and carbon environments, molecular formula determination. Used for characterizing Sesartemin and its stereoisomers. |

| 2D NMR | Atom connectivity, through-bond (COSY, HSQC, HMBC) and through-space (NOESY) correlations | Confirmation of structural fragments, identification of complex spin systems, establishment of relative stereochemistry for Sesartemin and its isomers. |

Mass Spectrometry (MS), particularly High-Resolution Electrospray Ionization Time-of-Flight Mass Spectrometry (HR-ESI-TOF-MS), plays a critical role in the characterization and identification of Sesartemin and its related lignans (B1203133). Electrospray ionization (ESI) is a widely used technique for analyzing polar compounds across a range of molecular weights. When coupled with a high-resolution time-of-flight mass spectrometer, HR-ESI-TOF-MS enables accurate and relatively straightforward identification of compounds.

The precision of HR-ESI-TOF-MS is influenced by factors such as analyte concentration, the chemical nature and concentration of ionization agents, and the choice of solvent. This technique is crucial for LC-MS-guided isolation, providing high-resolution mass data that allows for the determination of elemental composition and molecular formula. Non-targeted accurate mass analysis, often performed in both negative and positive ionization modes, significantly aids in reducing data complexity and analysis time, leading to a more complete assessment of chemical composition.

Key aspects of MS analysis for Sesartemin include:

| MS Technique | Information Provided | Application in Sesartemin Studies |

| HR-ESI-TOF-MS | Accurate molecular weight, elemental composition, fragmentation patterns | Characterization and identification of Sesartemin and its isomers (e.g., diasesartemin, episesartemin A and B). Confirmation of molecular formula. |

| LC-MS/MS | Identification of compounds in complex mixtures, structural information from fragmentation | Guided isolation and characterization of Sesartemin and other lignans from plant extracts. |

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful analytical tool specifically utilized for the detection and identification of functional groups within a chemical compound. This technique operates by measuring the absorption of infrared radiation by a sample, where different chemical bonds and functional groups vibrate at characteristic frequencies, resulting in distinct absorption bands in the IR spectrum.

Mass Spectrometry (MS) and High-Resolution Electrospray Ionization Time-of-Flight Mass Spectrometry (HR-ESI-TOF-MS)

Chromatographic Separation and Purification Methodologies

Chromatographic techniques are fundamental for isolating and purifying Sesartemin from complex natural extracts, ensuring the purity required for detailed structural analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) guided isolation is a highly effective methodology for the targeted separation and identification of specific compounds from intricate biological matrices. This approach was instrumental in the investigation of the phytochemical profile of Macropiper excelsum, leading to the isolation and characterization of Sesartemin and its isomers, including (+)-diayangambin, (+)-excelsin, (+)-diasesartemin, (+)-episesartemin A, and (+)-episesartemin B.

The LC component separates the mixture based on physicochemical properties, while the MS component provides molecular weight and structural information, allowing for the real-time identification of compounds of interest during the separation process. Ultra-High Performance Liquid Chromatography tandem Mass Spectrometry (UPLC-MS/MS) is a variant employed for untargeted metabolomics analysis, enabling the determination of changes in active substances and secondary metabolites. HPLC-ESI-QTOF-MS/MS and Direct Insertion Electrospray Ionization Ion Trap Mass Spectrometry (DI-ESI-IT-MSn) are also utilized for detailed mass spectrometry analysis of isolated fractions.

High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation, quantification, and purification of compounds, including Sesartemin. HPLC is employed for general compound analysis and for quality evaluation through chemical fingerprint analysis.

HPLC chromatograms have been used to identify Sesartemin within extracts, such as those from Artemisia absinthium. The technique allows for the determination of changes in the content of major active substances and secondary metabolites in various samples. HPLC columns, such as C18 and C8, are commonly used for hydrophobic retention, while polar endcapped stationary phases are suitable for retaining polar molecules. Method development often involves mobile phases consisting of water (frequently with formic acid) and organic solvents like acetonitrile (B52724) or isopropanol, with gradient elution programs optimized for specific separations. HPLC columns undergo rigorous quality control testing to ensure high reproducibility and excellent peak shapes and efficiency across a range of analytes.

Liquid Chromatography-Mass Spectrometry (LC-MS) Guided Isolation

Omics and Bioinformatics in Sesartemin Research

The application of omics technologies, such as metabolomics, coupled with bioinformatics tools and extensive chemical and biological databases, is crucial for a comprehensive understanding of Sesartemin. This integrated approach facilitates the identification of metabolic pathways influenced by Sesartemin and leverages vast repositories of chemical and biological data for in-depth analysis.

Non-Targeted Metabolomics for Pathway Identification

Non-targeted metabolomics, a powerful approach that aims to identify and quantify all possible metabolites in a biological system, has been employed in studies involving Sesartemin to uncover its role in various biological processes and to identify associated metabolic pathways . This method allows for a comprehensive overview of metabolic changes in response to internal or external perturbations, leading to the identification of potential biomarkers and their biological significance .

One notable application of non-targeted metabolomics in Sesartemin research involves its detection as a secondary metabolite. For instance, Sesartemin, alongside other aromatic lignans like 8-acetoxy-4′-methoxypinoresinol and cubebinone, has been identified through non-targeted metabolite profiling using liquid chromatography-mass spectrometry (LC-MS-TOF) in the red marine macroalga Jania rubens. This study aimed to explore the cosmeceutical potential of the alga by identifying its bioactive molecules .

Furthermore, Sesartemin has been implicated in plant defense mechanisms. A comparative metabolomics analysis conducted on groundnut (Arachis hypogaea) to understand its resistance against Aspergillus flavus infection revealed the crucial role of resistance-related metabolites. In this study, lignins, including Sesartemin, were identified as part of the phenylpropanoid pathway. Their accumulation was linked to the reinforcement of the secondary cell wall, thereby providing a physical barrier against aflatoxin accumulation . This direct evidence highlights how non-targeted metabolomics can pinpoint specific compounds like Sesartemin within broader metabolic pathways, elucidating their functional roles.

In another context, Sesartemin has been observed to inhibit monooxygenase activity in the gut of the European corn borer (Ostrinia nubilalis), suggesting its involvement in insect-plant interactions and potentially influencing metabolic pathways related to detoxification or nutrient processing in insects . While the specific pathway identification for Sesartemin within maize was not explicitly detailed in that study, the detection of Sesartemin and its known biological activity points towards its potential influence on metabolic processes .

The data generated from non-targeted metabolomics studies can be further analyzed using bioinformatics tools like MetaboAnalyst, which supports functional analysis of untargeted metabolomics data and allows for mapping identified metabolites onto metabolic pathway maps to connect experimental data to biological contexts .

Utilization of Chemical and Biological Databases (e.g., ChEMBL, PubChem, NCBI)

Chemical and biological databases are indispensable resources in Sesartemin research, providing a wealth of information on its chemical properties, biological activities, and potential applications . These databases facilitate various stages of drug discovery and development, from lead identification to target profiling .

PubChem (CID 342737): PubChem, a public database maintained by the National Institutes of Health (NIH), serves as a comprehensive repository for chemical compounds. For Sesartemin, PubChem provides detailed information including its chemical formula (C23H26O8), molecular weight (430.4 g/mol ), IUPAC name, InChI, InChIKey, and SMILES notation . It also lists synonyms, CAS Registry Number (77394-27-5), and links to various information sources, including literature and patents . Researchers utilize PubChem for its extensive bioactivity data, which aids in compound-target profiling and understanding polypharmacology . For instance, PubChem records indicate that Sesartemin has been reported in various organisms, including Artemisia carvifolia and Achillea holosericea .

ChEMBL (CHEMBL1980572): ChEMBL, a manually curated database of bioactive molecules with drug-like properties, is compiled by the European Bioinformatics Institute (EMBL-EBI) . It integrates chemical, bioactivity, and genomic data, making it a valuable resource for drug discovery . Sesartemin is cataloged in ChEMBL under the identifier CHEMBL1980572 . Studies on Sesartemin have explicitly utilized ChEMBL to investigate its pharmacological properties and explore its interactions with enzymes, receptors, and other biomolecules . ChEMBL's capabilities, such as structure-based searches for similarity and substructure, are vital for identifying potential off-target activities and analyzing structure-activity relationships (SAR) .

NCBI (National Center for Biotechnology Information): NCBI provides access to a vast array of biomedical and genomic information, including research articles and databases relevant to Sesartemin. Researchers can access information on Sesartemin's structure, synthesis, and potential applications through NCBI's resources . The PubMed database, accessible via NCBI, is a key resource for finding scientific literature related to Sesartemin's biological activities and research findings .

Future Research Trajectories for Sesartemin

Discovery of Novel Biological Targets and Therapeutic Applications

Current research on Sesartemin primarily utilizes it in laboratory settings to investigate its effects on cellular systems. Preclinical studies are focused on understanding its influence on tumor growth and its capacity to restore normal cellular function in various disease models . The compound's unique structure has positioned it as a subject of interest for drug discovery and development, particularly within fields where natural products have demonstrated efficacy, such as oncology and infectious diseases .

Sesartemin has been observed to reduce spontaneous locomotor activity and isolation-induced aggression in mice, indicating potential neurological or behavioral effects . Further research is crucial to identify the specific enzymes, receptors, and other biomolecules with which Sesartemin interacts . This detailed target identification will be instrumental in elucidating its precise mechanisms of action and expanding its therapeutic scope beyond current observations. Potential future applications could extend to:

Targeted Cancer Therapies: Identifying specific oncogenic pathways or proteins modulated by Sesartemin could lead to the development of highly selective anti-cancer agents.

Neuropharmacology: Deeper investigation into its effects on locomotor activity and aggression could reveal novel targets for neurological or psychiatric disorders.

Anti-infective Agents: Exploring its activity against various pathogens could uncover new therapeutic avenues for infectious diseases.

Regenerative Medicine: Understanding its influence on cellular differentiation and proliferation could lead to applications in tissue repair and regeneration .

Comprehensive Elucidation of Biosynthetic Enzymes and Genetic Regulation

As a lignan (B3055560), Sesartemin's biosynthesis generally involves the oxidative coupling of phenylpropanoid units, a process often under strict enantioselective control . While the broad outlines of lignan biosynthesis are known, the specific enzymatic machinery and genetic regulatory networks responsible for Sesartemin's production in its natural sources remain to be fully elucidated.

Future research should prioritize the isolation and characterization of the specific genes and enzymes involved in each step of Sesartemin's biosynthetic pathway. This includes:

Enzyme Identification: Pinpointing the specific oxidoreductases, methyltransferases, and other enzymes that catalyze the formation of Sesartemin's complex furofuran core and its methoxylated and methylenedioxy substituents.

Gene Cloning and Expression: Cloning the genes encoding these biosynthetic enzymes and expressing them in heterologous systems to enable controlled production and modification of Sesartemin.

Regulatory Mechanisms: Investigating the genetic and environmental factors that regulate the expression of these biosynthetic genes in plants. This understanding could pave the way for metabolic engineering strategies to enhance Sesartemin yields in plant cultures or microbial hosts, offering a sustainable and scalable production method.

Development of Innovative Synthetic Routes for Structurally Complex Analogues

Sesartemin possesses a complex chemical structure, characterized by multiple stereocenters and intricate ring systems . While it is a naturally occurring compound, it can also be obtained through advanced chemical synthesis techniques . The development of innovative synthetic routes is critical for several reasons:

Access to Analogues: Efficient synthetic methodologies would enable the systematic creation of structurally complex analogues of Sesartemin. These analogues could feature modifications to the aromatic rings, the furan (B31954) rings, or the stereochemistry, allowing for structure-activity relationship (SAR) studies.

Improved Properties: Such studies are essential for identifying compounds with enhanced potency, improved selectivity for specific biological targets, better pharmacokinetic profiles (e.g., absorption, distribution, metabolism, excretion), or reduced toxicity.

Overcoming Supply Issues: Synthetic routes can provide a reliable supply of Sesartemin and its analogues, circumventing the challenges associated with natural product isolation, which can be limited by plant availability, seasonal variations, and low yields.

Previous studies have already characterized various Sesartemin isomers and related lignans (B1203133), such as epi-Sesartemin, epi-yangambin, and yangambin (B1684255), which exhibit similar biological activities . Future synthetic efforts will aim to develop more convergent, efficient, and stereoselective routes to Sesartemin and its novel analogues, potentially incorporating modern synthetic strategies like C-H activation, photocatalysis, or flow chemistry.

Integration of Multi-Omics Data for Systems-Level Understanding

To gain a comprehensive and holistic understanding of Sesartemin's biological effects, future research should increasingly integrate multi-omics data. Multi-omics approaches combine data from various biological layers, including genomics, transcriptomics, proteomics, and metabolomics, to reveal the intricate interrelationships between biomolecules and their functions within a biological system .

Applying multi-omics to Sesartemin research would involve:

Genomics: Analyzing genomic variations that might influence an organism's response to Sesartemin or its production in natural sources.

Transcriptomics: Studying changes in gene expression profiles in cells or organisms treated with Sesartemin to identify affected pathways and regulatory networks.

Proteomics: Quantifying protein levels and modifications to understand how Sesartemin impacts protein function and cellular machinery.

Metabolomics: Profiling metabolic changes to identify downstream effects of Sesartemin on cellular metabolism and identify potential biomarkers of its activity.

The integration of these diverse datasets, often facilitated by advanced computational tools and machine learning algorithms, offers a systems-level perspective that can:

Unravel Complex Mechanisms: Provide a deeper understanding of how Sesartemin modulates signaling pathways and cellular processes, bridging the gap from molecular interaction to phenotypic outcome .

Identify Biomarkers: Discover novel biomarkers for therapeutic efficacy or potential off-target effects.

Predict Responses: Develop predictive models for patient stratification and personalized therapeutic strategies, especially in areas like oncology .

This integrated approach will be crucial for moving beyond descriptive observations to a predictive and mechanistic understanding of Sesartemin's biological impact.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for identifying and quantifying Sesartemin in complex matrices?

- Methodological Answer : Sesartemin’s identification in food or biological matrices requires hyphenated techniques like GC-MS (for volatile derivatives) and LC-MS/MS (for underivatized forms) due to its moderate polarity and molecular weight (430.45 g/mol). Calibration curves using synthetic standards are critical for quantification, as Sesartemin lacks commercial availability. Cross-validate results with NMR for structural confirmation, focusing on characteristic signals (e.g., methoxy groups at δ 3.7–3.9 ppm) .

Q. How can researchers elucidate the structural configuration of Sesartemin using spectroscopic methods?

- Methodological Answer : Combine 1D/2D NMR (e.g., COSY, HMBC) to resolve its tetracyclic furanolignan structure. Key assignments include:

- Furan protons : δ 4.5–5.5 ppm (coupling patterns confirm ring fusion).

- Aromatic methoxy groups : Integrate NOESY data to confirm spatial proximity of substituents (e.g., 3,4,5-trimethoxybenzene moiety).

- Mass spectrometry : Use high-resolution MS (HRMS) to verify the molecular formula (C23H26O8) and fragmentation patterns .

Q. What are the primary challenges in isolating Sesartemin from natural sources?

- Methodological Answer : Sesartemin’s low abundance in plant extracts necessitates:

- Multi-step chromatography : Employ size-exclusion (e.g., Sephadex LH-20) followed by reverse-phase HPLC with a C18 column.

- Solvent optimization : Use gradients of methanol-water (70–100%) to resolve co-eluting lignans.

- Stability testing : Monitor degradation under light/heat, as furanolignans are prone to oxidation .

Advanced Research Questions

Q. How can researchers investigate Sesartemin’s potential as a dietary biomarker?

- Methodological Answer : Design longitudinal cohort studies to correlate Sesartemin intake (via food frequency questionnaires) with urinary/metabolomic profiles. Use untargeted metabolomics (LC-QTOF-MS) to identify Sesartemin-derived metabolites. Validate specificity by comparing with non-consumers of alcohol/spices, adjusting for confounding factors (e.g., gut microbiota variability) .

Q. What strategies resolve contradictions in reported bioactivity data for Sesartemin?

- Methodological Answer : Conduct systematic reviews (PRISMA guidelines) to aggregate in vitro/in vivo studies. Assess methodological heterogeneity (e.g., cell lines, dosing regimes). Perform dose-response meta-analysis to identify threshold effects. Replicate key studies under standardized conditions (e.g., ISO-compliant cytotoxicity assays) to isolate compound-specific activity .

Q. How to design experiments to map Sesartemin’s metabolic pathways?

- Methodological Answer : Use hepatocyte incubation assays (human/rat) with stable isotope-labeled Sesartemin (e.g., <sup>13</sup>C-methoxy groups). Track phase I/II metabolites via UPLC-HRMS. Apply molecular networking (GNPS platform) to predict biotransformation pathways (e.g., demethylation, glucuronidation) .

Q. What synthetic strategies optimize Sesartemin’s yield and purity?

- Methodological Answer : Employ biomimetic synthesis using oxidative coupling of coniferyl alcohol derivatives. Optimize catalysts (e.g., laccase/O2) for stereoselective furan ring formation. Purify intermediates via flash chromatography (silica gel, ethyl acetate/hexane). Characterize intermediates with <sup>13</sup>C NMR to confirm regiospecificity .

Q. How to assess Sesartemin’s stability under varying physiological conditions?

- Methodological Answer : Simulate gastric/intestinal environments using in vitro models (e.g., TIM-1 system). Quantify degradation via LC-MS at pH 2 (stomach) and pH 7 (intestine). Compare stability in aqueous vs. lipid matrices (e.g., emulsions). Use Arrhenius kinetics to predict shelf-life under storage conditions .

Key Considerations for Researchers

- Data Validation : Cross-reference spectral libraries (e.g., HMDB, PubChem) to confirm compound identity .

- Ethical Compliance : Adhere to FAIR principles for data sharing and reproducibility .

- Interdisciplinary Collaboration : Partner with analytical chemists and bioinformaticians for complex metabolomic studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.